Dimethyl 2-2-(2-methoxyphenyl)amino-2-oxo-1-(1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)ethylazoterephthalate
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Overview
Description
Dimethyl 2-2-(2-methoxyphenyl)amino-2-oxo-1-(1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)ethylazoterephthalate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-2-(2-methoxyphenyl)amino-2-oxo-1-(1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)ethylazoterephthalate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 2-methoxyphenylamine derivative, followed by the introduction of the triazinyl group and the final coupling with the terephthalate moiety. Reaction conditions may include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-2-(2-methoxyphenyl)amino-2-oxo-1-(1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)ethylazoterephthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
Dimethyl 2-2-(2-methoxyphenyl)amino-2-oxo-1-(1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)ethylazoterephthalate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 2-2-(2-methoxyphenyl)amino-2-oxo-1-(1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)ethylazoterephthalate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Dimethyl 2-2-(2-methoxyphenyl)amino-2-oxo-1-(1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)ethylazoterephthalate include other triazinyl and terephthalate derivatives with comparable structures and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable target for further research and development.
Properties
Molecular Formula |
C22H22N6O8 |
---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
dimethyl 2-[[1-(4,6-dioxo-1,3,5-triazinan-2-yl)-2-(2-methoxyanilino)-2-oxoethyl]diazenyl]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H22N6O8/c1-34-15-7-5-4-6-13(15)23-18(29)16(17-24-21(32)26-22(33)25-17)28-27-14-10-11(19(30)35-2)8-9-12(14)20(31)36-3/h4-10,16-17H,1-3H3,(H,23,29)(H3,24,25,26,32,33) |
InChI Key |
DWXWJGCXRBCVOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(C2NC(=O)NC(=O)N2)N=NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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